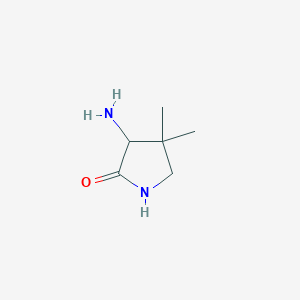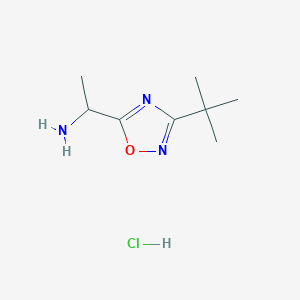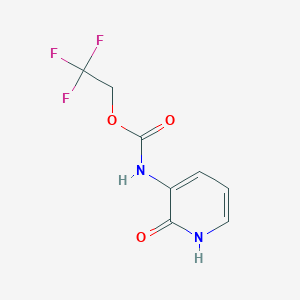
7-Bromo-1H-indazol-5-amine
Übersicht
Beschreibung
7-Bromo-1H-indazol-5-amine is a chemical compound with the CAS Number: 953411-10-4 . It has a molecular weight of 212.05 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 7-Bromo-1H-indazol-5-amine is C7H6BrN3 . It contains three carbon atoms, two nitrogen atoms, one bromine atom, and six hydrogen atoms .Physical And Chemical Properties Analysis
7-Bromo-1H-indazol-5-amine is a solid at room temperature . It has a molecular weight of 212.05 . The predicted boiling point is 426.5±25.0 °C . The predicted density is 1.867 . The predicted pKa is 12.34±0.40 .Wissenschaftliche Forschungsanwendungen
HIV-1 Infection Treatment
7-Bromo-1H-indazol-5-amine: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The compound’s role in the synthesis process is crucial due to its ability to interact with the viral capsid, thereby inhibiting the virus’s ability to replicate within host cells.
Alzheimer’s Disease
The indazole structure, which includes 7-Bromo-1H-indazol-5-amine , is found in compounds that inhibit glycogen synthase kinase 3β . This enzyme is implicated in the development of Alzheimer’s disease, and inhibitors can potentially be used to slow down or halt the progression of the disease.
Iron Deficiency Treatment
Indazole derivatives have been explored as treatments for iron deficiency . The structural motif of 7-Bromo-1H-indazol-5-amine is particularly significant in the development of new compounds that can help manage this condition.
Cancer Therapy
The indazole moiety is a common feature in tyrosine kinase inhibitors, such as linifanib , which are used to suppress tumor growth . Research into 7-Bromo-1H-indazol-5-amine could lead to the development of new anticancer drugs that target specific kinases involved in cancer cell proliferation.
Antidepressant and Anti-inflammatory Agents
Indazole-containing heterocyclic compounds have medicinal applications as antidepressants and anti-inflammatory agents . The pharmacological properties of 7-Bromo-1H-indazol-5-amine make it a valuable scaffold for developing drugs in these therapeutic areas.
Antibacterial Agents
The structural framework of indazoles, including 7-Bromo-1H-indazol-5-amine , is utilized in the creation of antibacterial agents . These compounds can be designed to target specific bacterial enzymes or pathways, offering a strategy for combating bacterial infections.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indazole derivatives, which include 7-bromo-1h-indazol-5-amine, have a wide variety of medicinal applications . They have been used as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive agents, and more .
Mode of Action
For instance, one such derivative has been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Biochemical Pathways
For example, the inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that the compound may have anti-inflammatory effects, among others .
Eigenschaften
IUPAC Name |
7-bromo-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSETWFZXDOPPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676668 | |
| Record name | 7-Bromo-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-indazol-5-amine | |
CAS RN |
953411-10-4 | |
| Record name | 7-Bromo-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1440768.png)

![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)

![2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440776.png)
![3-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440778.png)

![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)
![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)


![2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1440787.png)
![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)